molecular formula C15H17N3O2 B12154689 ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate

ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate

Cat. No.: B12154689
M. Wt: 271.31 g/mol
InChI Key: NSYVELCZFDTSSE-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is a specialized pyrrole derivative intended for research and development purposes. Pyrrole derivatives are fundamental building blocks in organic synthesis and materials science. They serve as key precursors in the synthesis of more complex heterocyclic systems, including porphyrins, which are crucial compounds in the development of photosensitizers for Photodynamic Therapy (PDT) . The presence of the phenylhydrazone functional group in this compound is of particular interest, as hydrazone-containing molecules are widely investigated for their coordination chemistry and ability to form Schiff base ligands with excellent coordination abilities toward various metal ions . This makes the compound a valuable candidate for the development of novel catalysts or functional materials. Researchers can utilize this chemical as a synthetic intermediate to create libraries of compounds for high-throughput screening in drug discovery campaigns. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-phenyldiazenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-4-20-15(19)13-10(2)14(16-11(13)3)18-17-12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3

InChI Key

NSYVELCZFDTSSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate typically involves the reaction of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with phenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrrole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
The compound is part of the pyrrole family, which is known for a wide range of biological activities. Pyrrole derivatives have been reported to exhibit significant antimicrobial , anti-inflammatory , antiviral , and anticancer properties. Specifically, ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate has been explored for its potential in cancer treatment due to its ability to inhibit tumor growth.

Case Studies:

  • Anticancer Activity: A study demonstrated that similar pyrrole derivatives showed promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways .
  • Antimicrobial Properties: Research indicated that compounds with similar structures exhibit effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Organic Synthesis

Synthetic Applications:
this compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of more complex molecules.

Data Table: Synthetic Pathways

Reaction TypeConditionsOutcome
CondensationReflux in ethanolFormation of hydrazone derivatives
CyclizationAcid-catalyzed reactionSynthesis of tetrasubstituted pyrroles
FunctionalizationNucleophilic substitutionIntroduction of various substituents

Materials Science

Polymeric Applications:
The compound can also be utilized in the synthesis of polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications, such as coatings or drug delivery systems.

Case Studies:

  • Coating Materials: Research has shown that incorporating pyrrole derivatives into polymer matrices can enhance the mechanical and thermal properties of coatings, making them suitable for industrial applications .
  • Drug Delivery Systems: The ability of these compounds to form stable complexes with drugs suggests potential applications in targeted drug delivery systems, where controlled release is critical.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate, we compare it structurally and functionally with related compounds from the literature.

Table 1: Structural and Functional Comparison of Pyrrole and Pyrazole Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Applications Key Differences
This compound (Target) Pyrrole 3,5-dimethyl; phenylhydrazono; ethyl ester Likely condensation with hydrazones Not reported in evidence; inferred antimicrobial/antioxidant potential Pyrrole core with phenylhydrazone
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Pyrazole Aromatic aldehydes; cyano group Green synthesis (K2CO3:glycerol solvent) IC50: 25–100 μg/mL (antioxidant); MIC: 50–200 μg/mL (antimicrobial) Pyrazole core; lacks ester group
Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate Pyridocinnoline 4-nitrophenyl; ethyl ester Condensation with nitrile derivatives Not reported; structural complexity Fused bicyclic system; nitro group
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole Thiazole carbamoyl; methyl groups Multi-step coupling reactions Pharmacological studies (unspecified) Thiazole substituent vs. phenylhydrazone

Key Findings:

Structural Variations: The target compound’s pyrrole core distinguishes it from pyrazole derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitriles), which exhibit a five-membered ring with two adjacent nitrogen atoms. Pyrroles generally exhibit greater aromatic stability due to delocalized π-electrons .

Synthetic Methods: Pyrazole derivatives (e.g., ) are synthesized using eco-friendly deep eutectic solvents (DES), achieving high yields under mild conditions (50°C, 2 hours). In contrast, pyrrole derivatives often require harsher conditions (e.g., acetic acid with ammonium acetate) . The target compound’s synthesis likely parallels methods for ethyl 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ester , involving hydrazone intermediates and active methylene reagents.

Bioactivity: Pyrazole derivatives in demonstrate notable antioxidant activity (IC50 ~25–100 μg/mL via DPPH assay) and antimicrobial effects (MIC 50–200 μg/mL against ATCC strains). The phenylhydrazone moiety may enhance redox activity compared to pyrazole nitriles, though this requires experimental validation.

Electronic and Reactivity Profiles: The phenylhydrazone group introduces tautomerism (e.g., hydrazone ⇌ azo tautomers), which could influence solubility and reactivity. This contrasts with the static cyano or carbamoyl groups in other derivatives . Computational studies (e.g., conceptual DFT ) could predict the target compound’s electrophilicity or nucleophilicity relative to analogs, but such data are absent in the provided evidence.

Biological Activity

Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on available research.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrole and hydrazone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Studies have demonstrated that pyrrole derivatives possess antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The presence of hydrazone groups in this compound may enhance its ability to scavenge free radicals.

Anti-inflammatory Effects

Some derivatives have been evaluated for their anti-inflammatory properties. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate and phenylhydrazine. This process can be optimized through various catalytic methods to improve yield and purity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) highlighted the antimicrobial activity of similar pyrrole derivatives against multiple pathogens. The findings suggest that the introduction of hydrazone functionality may enhance this effect, warranting further investigation into this compound's potential as an antimicrobial agent .
  • Antioxidant Activity Assessment : Research has shown that compounds with similar structures exhibit significant antioxidant activity in vitro. The DPPH radical scavenging assay demonstrated that these compounds could effectively reduce oxidative stress markers .
  • Inflammatory Response Modulation : A recent study evaluated the anti-inflammatory properties of pyrrole derivatives in a murine model of inflammation. Results indicated a reduction in inflammatory markers following treatment with these compounds, suggesting a potential therapeutic application for this compound .

Data Table

Activity Type Study Reference Findings
AntimicrobialUmesha et al. (2009)Effective against S. aureus and E. coli
AntioxidantVarious StudiesSignificant DPPH scavenging activity
Anti-inflammatoryRecent StudyReduced inflammatory markers in murine models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, phenylhydrazine reacts with ethyl 3,5-dimethyl-4-carboxylate precursors under acidic or basic conditions. Solvent choice (e.g., ethanol or toluene) and temperature (60–80°C) significantly impact yield. Catalytic amounts of triethylamine or acetic acid are often used to drive the reaction to completion. Optimization studies suggest that maintaining anhydrous conditions and slow addition of reagents minimizes side products .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Key signals include the ester carbonyl (~165–170 ppm in 13C NMR), pyrrole proton environments (δ 6.2–7.0 ppm for aromatic protons), and phenylhydrazono N–H protons (δ 10–12 ppm, broad singlet). Substituent effects (methyl groups, phenyl rings) split signals into distinct multiplets .
  • X-ray crystallography : Resolves spatial configuration, bond lengths (e.g., C=N hydrazone bond ~1.28 Å), and dihedral angles between pyrrole and phenyl rings. Disorder in crystal packing may require refinement using software like SHELXL .

Q. What are the compound’s solubility profiles, and how do they influence purification strategies?

  • Methodology : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DMSO or DMF. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields high-purity crystals. Column chromatography with silica gel and ethyl acetate/hexane (30:70) eluent effectively removes unreacted hydrazine derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of phenylhydrazono-substituted pyrroles, and how do electronic effects influence regioselectivity?

  • Methodology : The reaction proceeds via nucleophilic attack of phenylhydrazine on a carbonyl or activated methylene group, followed by dehydration. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal that electron-withdrawing substituents on the pyrrole ring lower the activation energy for hydrazone formation. Frontier Molecular Orbital (FMO) analysis identifies the HOMO of phenylhydrazine and LUMO of the pyrrole precursor as critical for regioselectivity .

Q. How do computational methods (DFT, TD-DFT) predict the compound’s electronic properties and nonlinear optical (NLO) behavior?

  • Methodology : B3LYP or M06-2X functionals with solvent continuum models (e.g., PCM for ethanol) calculate dipole moments, polarizabilities, and hyperpolarizabilities. The phenylhydrazono group enhances intramolecular charge transfer (ICT), leading to high β (first hyperpolarizability) values (~100–300 × 10⁻³⁰ esu), making the compound a candidate for NLO materials. TD-DFT simulations of UV-Vis spectra align with experimental λ_max values (~350–400 nm) .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, reaction energetics) be resolved?

  • Methodology : Discrepancies often arise from approximations in exchange-correlation functionals or basis set limitations. Hybrid functionals (e.g., ωB97X-D) with dispersion corrections improve agreement for van der Waals interactions in crystal packing. Experimental validation via high-resolution FT-IR or Raman spectroscopy refines computational vibrational assignments .

Q. What strategies enhance the compound’s stability under physiological conditions for in vitro bioactivity studies?

  • Methodology : Microencapsulation in cyclodextrins or liposomes improves aqueous stability. Kinetic studies (pH 7.4 buffer, 37°C) monitor degradation via HPLC, revealing ester hydrolysis as the primary pathway. Co-administration with protease inhibitors (e.g., PMSF) or structural modification (e.g., replacing ethyl ester with tert-butyl) extends half-life .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the hydrazone moiety.
  • Computational Protocols : Use Grimme’s D3 dispersion corrections for accurate non-covalent interaction modeling.
  • Biological Assays : Pair in vitro cytotoxicity (MTT assay) with molecular docking (AutoDock Vina) to correlate activity with binding affinities for target proteins (e.g., kinases) .

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